N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide
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Overview
Description
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring, a phenyl group, and a sulfanylacetamide moiety, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The final step involves the formation of the sulfanylacetamide moiety through a thiolation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The phenyl and chlorophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticonvulsant and anticancer activities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Studied as an acetylcholinesterase inhibitor for Alzheimer’s disease.
2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: Evaluated for its antimicrobial and anticancer activities.
Uniqueness
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide stands out due to its unique combination of functional groups, which confer a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
876898-02-1 |
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Molecular Formula |
C20H22ClN3O2S |
Molecular Weight |
403.9g/mol |
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)sulfanylacetamide |
InChI |
InChI=1S/C20H22ClN3O2S/c1-15(25)23-10-12-24(13-11-23)19-5-3-2-4-18(19)22-20(26)14-27-17-8-6-16(21)7-9-17/h2-9H,10-14H2,1H3,(H,22,26) |
InChI Key |
DLMPUKFNSMRZFC-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)CSC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)CSC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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